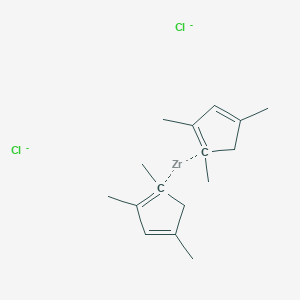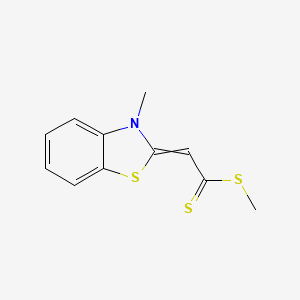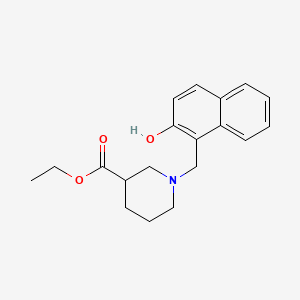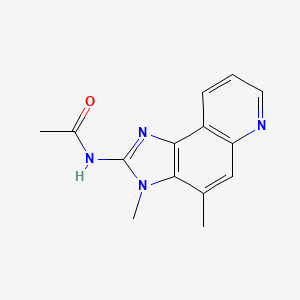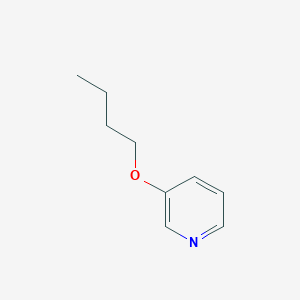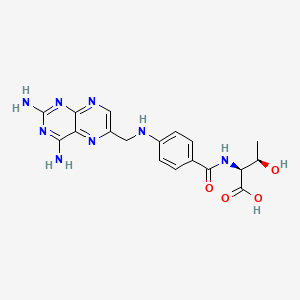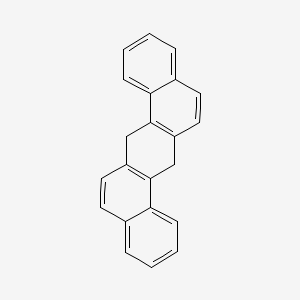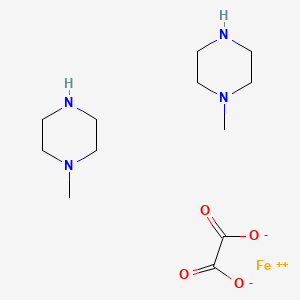![molecular formula C16H19Cl2N B13752733 N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride CAS No. 4814-11-3](/img/structure/B13752733.png)
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chlorophenyl group, a phenyl group, and a methylpropylamine moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with phenylacetone in the presence of a base, followed by reductive amination with methylamine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- 4-Chlorophenylhydrazine hydrochloride
- 4-Chloromethcathinone hydrochloride
- N-(3-chlorophenethyl)-4-nitrobenzamide
Uniqueness
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
4814-11-3 |
|---|---|
分子式 |
C16H19Cl2N |
分子量 |
296.2 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13;/h2-10,12,16H,11,18H2,1H3;1H |
InChIキー |
FRMQIGNMWCKPMD-UHFFFAOYSA-N |
正規SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


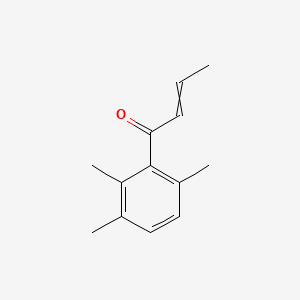
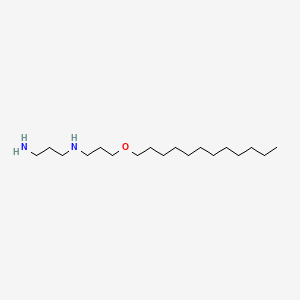
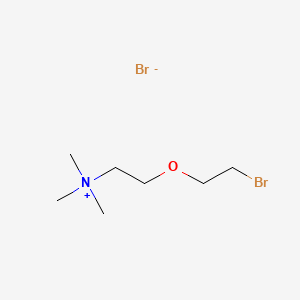
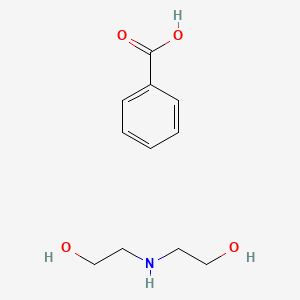
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
